Chloroquinocin

Antibacterial MRSA Gram-positive

Researchers screening novel anti-MRSA compounds often lack a reliable, structurally distinct positive control to validate assay sensitivity. Chloroquinocin, a fermentation-derived chlorinated naphthoquinone isolated from Streptomyces sp. LL-A9227, solves this gap: • Moderate, reproducible activity against Gram-positive bacteria including MRSA • Unique 2-chloro-3-hydroxy-naphtho-1,4-quinone scaffold enables SAR studies • Sourced from authenticated fermentation batches with rigorous QC Ideal as an MRSA reference standard and chemical biology probe.

Molecular Formula C17H15ClO5
Molecular Weight 334.7 g/mol
Cat. No. B1245850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroquinocin
Synonymschloroquinocin
Molecular FormulaC17H15ClO5
Molecular Weight334.7 g/mol
Structural Identifiers
SMILESCCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=O)C(=C3O)Cl)O
InChIInChI=1S/C17H15ClO5/c1-3-4-10-11-8(5-7(2)23-10)6-9-12(15(11)20)16(21)13(18)17(22)14(9)19/h5-6,10,20-21H,3-4H2,1-2H3
InChIKeyUKNCHDWLJGPOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroquinocin: A Fermentation-Derived Naphthoquinone Antibiotic


Chloroquinocin is a natural product and chlorinated naphthoquinone antibiotic first isolated from the fermentation broth of *Streptomyces* sp. LL-A9227 [1]. Its core structure is defined as 8-chloro-9,10-dihydroxy-3-methyl-1-propyl-1H-benzo[g]isochromene-6,7-dione . The compound is characterized by its specific activity spectrum, showing moderate antimicrobial effects against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) [2].

Natural Product Origin Fermentation-derived from Streptomyces sp.
Antimicrobial Screening Reported activity against Gram-positive bacteria including MRSA
Unique Scaffold Chlorinated naphthopyranone core for SAR studies

Why Chloroquinocin Cannot Be Substituted


Chloroquinocin's activity is structurally tied to its unique 2-chloro-3-hydroxy-naphtho-1,4-quinone moiety and its specific naphthopyranone framework, which distinguishes it from simpler quinones or other classes of antibiotics [1]. Its profile as a fermentation-derived natural product with activity against MRSA is not a general property of the naphthoquinone class; for instance, other known naphthoquinones like naphthoquinomycins A and B act as fatty acid synthesis inhibitors with different spectra [2]. Therefore, substituting Chloroquinocin with a generic quinone or another Gram-positive antibiotic without understanding its specific structural and functional context may lead to a different experimental outcome, making precise procurement essential for reproducibility.

Chloroquinocin (Target)
Generic Naphthoquinone (Substitute)
Chlorinated naphthopyranone; specific 2-chloro-3-hydroxy-naphtho-1,4-quinone
Simpler 1,4-naphthoquinone core without chlorine or pyranone ring
Reported anti-MRSA activity via uncharacterized mechanism
May act as fatty acid synthesis inhibitor (e.g., naphthoquinomycins)
Fermentation natural product with specific impurity profile
Synthetic origin may differ in purity and biosynthetic modifications

Chloroquinocin: Activity Spectrum & Structural Evidence


Antibacterial Activity Against MRSA

Chloroquinocin demonstrates moderate in vitro activity against Gram-positive bacteria, explicitly including methicillin-resistant *Staphylococcus aureus* (MRSA) [1]. This establishes its utility in research targeting resistant strains.

Anti-MRSA Activity
Class-level inference
Moderate activity reported against MRSA (qualitative)
Supports antimicrobial screening context
Data to verify; assay conditions not fully specified
Antibacterial MRSA Gram-positive

Naphthopyranone Core Structure

Chloroquinocin's structure is unequivocally defined as a chlorinated naphthoquinone with the systematic name 8-chloro-9,10-dihydroxy-3-methyl-1-propyl-1H-benzo[g]isochromene-6,7-dione . Its core is a 2-chloro-3-hydroxy-naphtho-1,4-quinone moiety, which is a specific chemical entity distinct from simpler naphthoquinones like lawsone or menadione [1].

Core Structure
Class-level inference
8-chloro-9,10-dihydroxy-3-methyl-1-propyl-1H-benzo[g]isochromene-6,7-dione
Unique naphthopyranone scaffold for SAR mapping
Distinct from lawsone, menadione, or naphthoquinomycins
Natural Product Chemistry Naphthoquinone Structure Elucidation

Fermentation-Derived vs. Synthetic Origin

Chloroquinocin is a natural product obtained through the microbial fermentation of *Streptomyces* sp. LL-A9227 . This origin differentiates it from synthetic naphthoquinone derivatives, which may have different impurity profiles, stereochemistry, or biosynthetic modifications.

Fermentation Origin
Context-dependent
Isolated from Streptomyces sp. LL-A9227 fermentation broth
Natural-product origin for biosynthesis research
Impurity profile may differ from synthetic analogs
Natural Product Fermentation Streptomyces

Chloroquinocin: Research and Discovery Scenarios


Anti-MRSA Research

Chloroquinocin is most appropriately used as a positive control or reference compound in antibacterial susceptibility assays focusing on methicillin-resistant *Staphylococcus aureus* (MRSA) [1]. Its moderate activity provides a useful baseline for evaluating novel compounds with potential anti-MRSA properties.

Natural Product SAR & Chemistry

Given its unique chlorinated naphthoquinone structure, Chloroquinocin serves as a valuable scaffold for SAR studies aimed at understanding the structural determinants of antibacterial activity in this class of natural products [1]. Researchers can use it as a starting point for chemical modification and analog synthesis [2].

Fermentation Process Optimization

Chloroquinocin can be utilized in studies to optimize fermentation conditions for the production of secondary metabolites from *Streptomyces* species. Its production by *Streptomyces* sp. LL-A9227 makes it a relevant model compound for developing high-yield fermentation processes [1].

Application
Selection Property
Validation Focus
MRSA susceptibility screening
Reported anti-MRSA activity
Comparator assay-response context
Naphthoquinone SAR studies
Chlorinated naphthopyranone scaffold
Structure-activity relationship mapping
Streptomyces fermentation optimization
Fermentation-derived natural product
Production yield & reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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